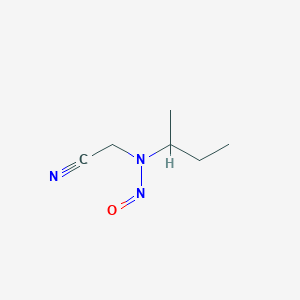
2,5-Dimethyl-2H-isoindole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethyl-2H-isoindole-4,7-dione is a heterocyclic compound that belongs to the isoindole family. This compound is characterized by a fused benzopyrrole ring system and is known for its stability when embedded in a π-system. It has been found in natural products and has various applications in scientific research and industry .
Méthodes De Préparation
The synthesis of 2,5-Dimethyl-2H-isoindole-4,7-dione can be achieved through several methods. One common synthetic route involves the reaction of substituted p-benzoquinone with sarcosine and paraformaldehyde in toluene. This reaction proceeds through a series of steps, including cyclization and oxidation, to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for larger-scale production.
Analyse Des Réactions Chimiques
2,5-Dimethyl-2H-isoindole-4,7-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include benzoquinone, sarcosine, and paraformaldehyde. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield quinone derivatives, while reduction reactions can produce isoindoline derivatives .
Applications De Recherche Scientifique
2,5-Dimethyl-2H-isoindole-4,7-dione has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and anticancer properties. In medicine, it is being investigated for its potential use in drug development. Additionally, this compound has applications in the industry, particularly in the development of materials for optical and electronic applications .
Mécanisme D'action
The mechanism of action of 2,5-Dimethyl-2H-isoindole-4,7-dione involves its interaction with molecular targets and pathways. This compound can undergo redox reactions, which are crucial for its biological activity. The quinone moiety in its structure allows it to participate in electron transfer processes, making it a potential candidate for applications in energy storage and conversion .
Comparaison Avec Des Composés Similaires
2,5-Dimethyl-2H-isoindole-4,7-dione can be compared with other similar compounds, such as isoindoline and phthalimide. While isoindoline is a fully reduced member of the isoindole family, phthalimide is an oxidized derivative. The unique structure of this compound, with its fused benzopyrrole ring system, distinguishes it from these related compounds and contributes to its unique properties and applications .
Propriétés
Numéro CAS |
135737-91-6 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
2,5-dimethylisoindole-4,7-dione |
InChI |
InChI=1S/C10H9NO2/c1-6-3-9(12)7-4-11(2)5-8(7)10(6)13/h3-5H,1-2H3 |
Clé InChI |
RMTHAXROAIYJCY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C2=CN(C=C2C1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


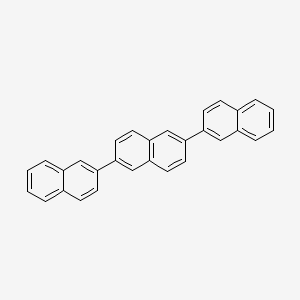
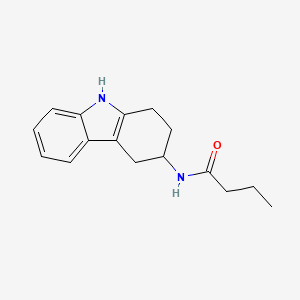

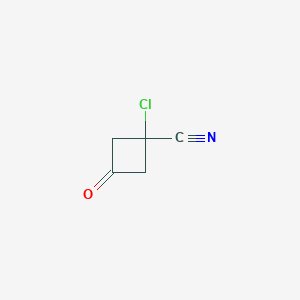

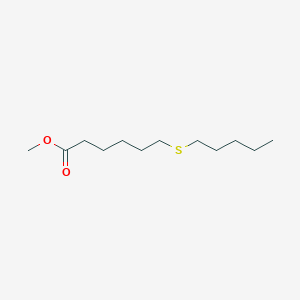
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde, 4-chloro-1-(phenylsulfonyl)-](/img/structure/B14282562.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
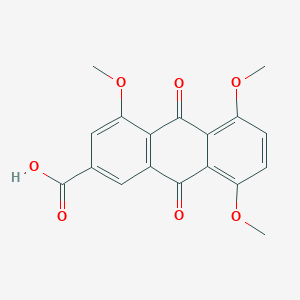

![Acetamide, 2,2,2-trifluoro-N-[2-(2-iodo-4,5-dimethoxyphenyl)ethyl]-](/img/structure/B14282618.png)
